1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the methyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the 4-methylphenylmethyl group: This step typically involves a Friedel-Crafts alkylation reaction.
Incorporation of the morpholin-4-yl-2-oxoethyl group: This can be done through nucleophilic substitution reactions.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in cocoa, similar structure but different biological effects.
Theophylline: Used in respiratory diseases, similar core structure.
Uniqueness
1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N5O4S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-morpholin-4-yl-2-oxoethyl)sulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H25N5O4S/c1-14-4-6-15(7-5-14)12-26-17-18(23(2)21(29)24(3)19(17)28)22-20(26)31-13-16(27)25-8-10-30-11-9-25/h4-7H,8-13H2,1-3H3 |
InChI Key |
SRQZCJBMKVMVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)N4CCOCC4)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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